4-Chloro-3-fluoro-3'-methoxybenzophenone
Description
4-Chloro-3-fluoro-3'-methoxybenzophenone is a substituted benzophenone derivative characterized by a chloro group at position 4, a fluoro group at position 3 on one aromatic ring, and a methoxy group at position 3' on the second aromatic ring.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXFJYBXIYUSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641482 | |
| Record name | (4-Chloro-3-fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-76-2 | |
| Record name | (4-Chloro-3-fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluorobenzoyl chloride and 3-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{4-chloro-3-fluorobenzoyl chloride} + \text{3-methoxybenzene} \xrightarrow{\text{AlCl}_3} \text{4-Chloro-3-fluoro-3’-methoxybenzophenone} ]
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-fluoro-3’-methoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in acidic or basic medium.
Major Products
Substitution: Formation of substituted benzophenones.
Reduction: Formation of 4-chloro-3-fluoro-3’-methoxybenzyl alcohol.
Oxidation: Formation of 4-chloro-3-fluoro-3’-methoxybenzoic acid.
Scientific Research Applications
4-Chloro-3-fluoro-3’-methoxybenzophenone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-3’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of benzophenones are heavily influenced by substituent patterns. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing vs.
- Fluorine Substitution: The presence of fluorine at position 3 may improve metabolic stability and lipophilicity relative to non-fluorinated analogs like 4-chloro-4'-methoxybenzophenone .
Physicochemical Properties
- Solubility and Stability : Fluorine and chlorine increase hydrophobicity, while methoxy groups improve solubility in polar solvents. This balance may favor drug-like properties .
- Thermal Stability: Nitro-substituted analogs (e.g., 4-chloro-3-nitrobenzophenone) decompose at higher temperatures (~200°C), whereas methoxy groups may lower melting points .
Biological Activity
4-Chloro-3-fluoro-3'-methoxybenzophenone (CFMBP) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of CFMBP, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
CFMBP is synthesized primarily through Friedel-Crafts acylation , utilizing 4-chloro-3-fluorobenzoyl chloride and 3-methoxybenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl₃) under anhydrous conditions. The general reaction can be represented as:
This compound exhibits a unique combination of chloro, fluoro, and methoxy substituents, which contribute to its distinct chemical and biological properties.
Antimicrobial Activity
Recent studies have indicated that CFMBP possesses significant antimicrobial properties . It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for CFMBP were found to be between 5.0 to 15.0 μg/mL, demonstrating its effectiveness compared to standard antibiotics such as cefazolin .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| CFMBP | 5.0 - 15.0 | Staphylococcus aureus |
| Cefazolin | 4.2 | Staphylococcus aureus |
| Cefotaxime | 8.9 | Escherichia coli |
Anticancer Activity
CFMBP has also shown promising results in anticancer assays. In vitro studies demonstrated that CFMBP inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC₅₀) values were reported as follows:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and the disruption of cell cycle progression, particularly at the G2/M phase .
The biological activity of CFMBP is attributed to its ability to interact with various molecular targets within cells. As an electrophile, CFMBP can react with nucleophilic sites on biomolecules, potentially leading to the inhibition of key enzymes involved in cellular processes such as proliferation and metabolism.
Enzyme Inhibition
Research suggests that CFMBP may inhibit certain enzymes critical for cancer cell survival and proliferation. For instance, it has been observed to inhibit topoisomerase II activity, which is essential for DNA replication and repair . This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of CFMBP against multi-drug resistant strains of bacteria. Results indicated that CFMBP was effective in reducing bacterial counts significantly compared to untreated controls .
- Anticancer Research : In a study evaluating the anticancer effects of various benzophenone derivatives, CFMBP was highlighted for its potent activity against breast cancer cells. The study reported a dose-dependent response in inhibiting cell viability and inducing apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
